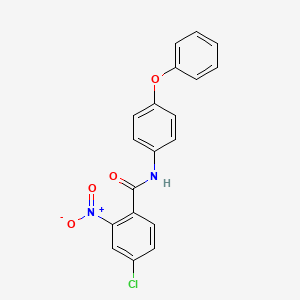![molecular formula C24H21N3O3S B6063224 N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B6063224.png)
N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a dimethoxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxyaniline with a thiazole derivative, followed by coupling with a benzoyl chloride derivative under basic conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Applications De Recherche Scientifique
N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-ME-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE
- 4-I-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE
Uniqueness
N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and benzamide moieties allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-29-19-11-12-22(30-2)20(14-19)26-24-27-21(15-31-24)17-9-6-10-18(13-17)25-23(28)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCHPBDJMDTNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6063148.png)

![1-benzyl-5-(4-imidazol-1-ylphenyl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B6063164.png)
methanone](/img/structure/B6063171.png)
![N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B6063178.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B6063183.png)
![1-[2-(4-ETHYLANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6063188.png)
![4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B6063192.png)
![[1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6063215.png)
![1-(Azocan-1-yl)-3-[2-methoxy-5-[[(6-methylpyridin-2-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6063232.png)
![2-[4-Cycloheptyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B6063240.png)
![2-[4-(CYCLOHEXYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B6063243.png)

![Dimethyl 5-[(4-iodobenzoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6063261.png)
